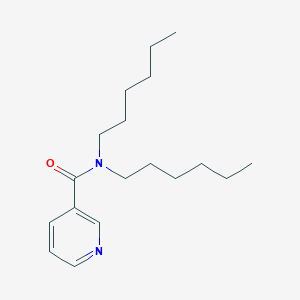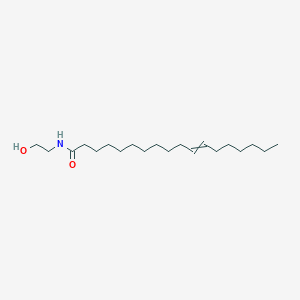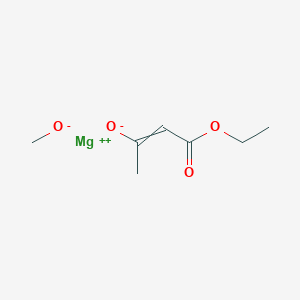
magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate is an organometallic compound with the molecular formula C12H14MgO8. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate typically involves the reaction of magnesium with 4-ethoxy-4-oxobut-2-enoic acid and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(III) acetate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation with manganese(III) acetate can yield diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate .
Wissenschaftliche Forschungsanwendungen
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate include:
- Lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
158193-94-3 |
|---|---|
Molekularformel |
C7H12MgO4 |
Molekulargewicht |
184.47 g/mol |
IUPAC-Name |
magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate |
InChI |
InChI=1S/C6H10O3.CH3O.Mg/c1-3-9-6(8)4-5(2)7;1-2;/h4,7H,3H2,1-2H3;1H3;/q;-1;+2/p-1 |
InChI-Schlüssel |
KXVZPWWLQKOMOU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C=C(C)[O-].C[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



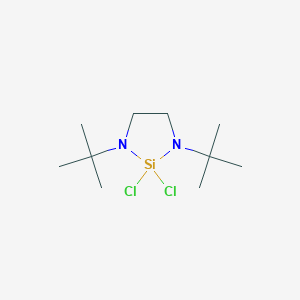

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
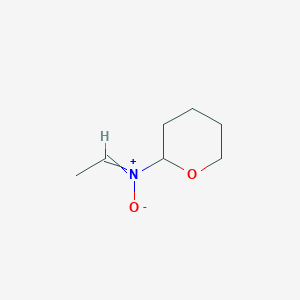
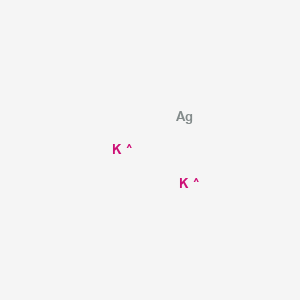
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
